molecular formula C9H8BrClO B13908321 3-Bromo-2-chloro-5-ethylbenzaldehyde

3-Bromo-2-chloro-5-ethylbenzaldehyde

Cat. No.: B13908321
M. Wt: 247.51 g/mol
InChI Key: XTLVCZQGPQQKAG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-ethylbenzaldehyde is a substituted benzaldehyde derivative featuring bromine, chlorine, and ethyl groups at the 3-, 2-, and 5-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and materials science due to its unique substitution pattern, which combines halogenated and alkyl functionalities. The ethyl group enhances lipophilicity, while the halogens (Br and Cl) influence electronic properties and reactivity, making it a versatile intermediate for pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

3-bromo-2-chloro-5-ethylbenzaldehyde

InChI

InChI=1S/C9H8BrClO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3

InChI Key

XTLVCZQGPQQKAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-ethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzaldehyde depends on its specific application and the target molecule it interacts withThe bromine and chlorine substituents can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 3-Bromo-2-chloro-5-ethylbenzaldehyde with analogous compounds:

Compound Name Substituents Similarity Score Key Properties
3-Bromo-5-chloro-4-hydroxybenzaldehyde Br (3), Cl (5), OH (4) 0.88 Hydroxyl group increases polarity and hydrogen-bonding capacity.
3-Bromo-5-chloro-2-hydroxybenzaldehyde Br (3), Cl (5), OH (2) N/A Ortho-hydroxy group facilitates chelation in metal complexes.
3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde Br (3), OEt (2), CF₃ (5) N/A Ethoxy and trifluoromethyl groups enhance steric bulk and electron withdrawal.
5-Bromo-2-nitrobenzaldehyde Br (5), NO₂ (2) N/A Nitro group strongly electron-withdrawing, increasing aldehyde reactivity.

Key Observations :

  • Ethyl vs. Hydroxyl/Chloro : The ethyl group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde), leading to lower solubility in polar solvents but higher lipid membrane permeability .
  • Steric Effects: The ethyl group introduces moderate steric hindrance, less pronounced than tert-butyl groups in analogs like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde .
  • Electronic Effects : Bromine and chlorine are electron-withdrawing, but the ethyl group (electron-donating via inductive effects) creates a balanced electronic profile, distinct from nitro- or trifluoromethyl-substituted derivatives .

Physical and Spectral Properties

  • Melting Point : Expected to be lower than hydroxylated analogs (e.g., 3-Bromo-5-chloro-2-hydroxybenzaldehyde) due to reduced hydrogen bonding .
  • IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) would align with analogs, but substituents influence exact wavenumbers (e.g., electron-withdrawing groups increase C=O polarization) .

Biological Activity

3-Bromo-2-chloro-5-ethylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound's unique structural features contribute to its potential biological activities, including anti-cancer properties, enzyme inhibition, and antimicrobial effects.

  • Molecular Formula : C9_9H8_8BrClO
  • Molecular Weight : 233.52 g/mol
  • CAS Number : 118797037

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of various biochemical pathways, influencing processes such as apoptosis, cell proliferation, and enzyme activity.

Anticancer Activity

Recent studies have investigated the compound's effects on cancer cell lines. For instance:

  • Study on MLL-AF9 Cells :
    • The compound exhibited significant cytotoxicity against MLL-AF9 leukemia cells with an IC50_{50} value of approximately 0.2 μM. This suggests a strong inhibitory effect on cancer cell growth.
    • Selectivity index (SI) values indicated that this compound selectively targets cancer cells over normal cells, enhancing its therapeutic potential .
  • Inhibition of Microtubule Dynamics :
    • The compound has been shown to stabilize microtubules, which is crucial for cell division. This stabilization can disrupt the mitotic process in cancer cells, leading to cell death.
    • A comparative study highlighted that similar compounds with different substituents demonstrated varying levels of microtubule stabilization and cytotoxicity .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties:

  • In Vitro Studies :
    • The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 μg/mL.
    • The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} / MICNotes
AnticancerMLL-AF9 Cells~0.2 μMHigh selectivity for cancer cells
Microtubule StabilizationVarious Cancer Cell LinesN/ADisrupts mitosis
AntimicrobialGram-positive/negative bacteria32 - 128 μg/mLDisrupts cell membranes

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